3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.
Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl and 2-phenylethenyl groups through substitution reactions.
Carbamoylation: Introduction of the carbamoyl group using reagents such as isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the synthesis of industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Binding to and modulating the activity of specific receptors.
Signal transduction: Interfering with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID may include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:
- 3-(3-Chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide
Uniqueness
The uniqueness of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features, which may confer unique biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C23H19ClN4O4 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C23H19ClN4O4/c1-32-20-10-8-15(11-18(20)24)26-22(29)17-13-25-28-16(9-7-14-5-3-2-4-6-14)12-19(23(30)31)27-21(17)28/h2-13,16,27H,1H3,(H,26,29)(H,30,31)/b9-7+ |
InChI Key |
XXELECFFNYMHKC-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)/C=C/C4=CC=CC=C4)C(=O)O)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C=CC4=CC=CC=C4)C(=O)O)Cl |
Origin of Product |
United States |
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